molecular formula C15H16N2O2 B12948463 5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione CAS No. 92579-78-7

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B12948463
CAS No.: 92579-78-7
M. Wt: 256.30 g/mol
InChI Key: XQASMPJEJLTADZ-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both cyclohexene and phenyl groups attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-1-en-1-ylamine with phenyl isocyanate, followed by cyclization with a suitable reagent to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or cyclohexene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Halogenated imidazolidine derivatives.

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclohex-1-en-1-yl)-2,3-dimethylthiophene
  • 1-(Cyclohex-1-en-1-yl)pyrrolidine
  • 1-(Cyclohex-1-en-1-yl)azepane

Uniqueness

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

92579-78-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H16N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2,(H2,16,17,18,19)

InChI Key

XQASMPJEJLTADZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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